molecular formula C25H20F3NO4 B557900 Fmoc-D-3-Trifluoromethylphenylalanine CAS No. 205526-28-9

Fmoc-D-3-Trifluoromethylphenylalanine

Cat. No. B557900
M. Wt: 455.4 g/mol
InChI Key: AJMRBDCOLBEYRZ-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-D-3-Trifluoromethylphenylalanine is mainly used for solid phase synthesis of protein and peptide synthesis . It is a commonly used chiral protecting group, which can be introduced into the target peptide chain by chemical synthesis method . The molecular formula is C25H20F3NO4 .


Synthesis Analysis

Fmoc-D-3-Trifluoromethylphenylalanine is used for solid phase synthesis of protein and peptide synthesis . It can be introduced into the target peptide chain by chemical synthesis method, and is used for the specific and orderly connection of amino acids in solid phase synthesis .


Molecular Structure Analysis

The molecular formula of Fmoc-D-3-Trifluoromethylphenylalanine is C25H20F3NO4 . The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups .


Chemical Reactions Analysis

The method and the mechanism of coupling of the Fmoc-amino acid derivative to the resin depend upon the nature of the bond being formed . For the ester bond formation to linkers such as the Wang resin and the HMPB resin it is necessary to use a base as catalyst .


Physical And Chemical Properties Analysis

The molecular weight of Fmoc-D-3-Trifluoromethylphenylalanine is 455.43 g/mol . The predicted density is 1.351±0.06 g/cm3 . The predicted boiling point is 611.2±55.0 °C .

Scientific Research Applications

Application in Antimicrobial Activity Research

  • Summary of the Application : Fmoc-protected phenylalanine derivatives have been used in the study of lysine-based non-cytotoxic ultrashort self-assembling peptides with antimicrobial activity . These peptide-based molecules and their hydrogels are useful materials for biomedical applications due to the reversible nature of their self-assembly as well as the diversity of nanostructures that can be created starting from low-molecular weight compounds .
  • Methods of Application : The peptide C-terminus is blocked with alkylamides of different chain lengths which introduces additional dispersive interactions and hydrophobicity. These materials were well characterized by transmission electron microscopy, scanning electron microscopy, wide-angle powder X-ray diffraction and oscillatory rheology .
  • Results or Outcomes : Biocompatibility and antimicrobial tests were performed showing that these hydrogels are compatible with HEK 293 cells and present a remarkable antibacterial activity against both Gram positive (S. aureus) and Gram negative (E. coli) bacteria .

Application in Hydrogel Formation

  • Summary of the Application : Fmoc-protected diphenylalanine (Fmoc-FF) has been used in the formulation of biocompatible hydrogels suitable for different biomedical applications . Due to its simplicity and capability to gel in physiological conditions, Fmoc-FF dipeptide is one of the most studied peptide hydrogelators .
  • Methods of Application : The behavior of Fmoc-FF is currently studied because of the observation that the final material obtained is deeply dependent on the preparation method . Different strategies have been adopted for the Fmoc-FF HG preparation, noting the changes in the structural arrangement and behavior in terms of stiffness, matrix porosity, and stability induced by the different formulation strategy on the final material .
  • Results or Outcomes : The local organization of this peptide fragment and its structural and macroscopic architecture is deeply affected by the preparation method and by the experimental conditions used to generate the supramolecular material .

Application in 3D Cell Culture and Regenerative Medicine

  • Summary of the Application : Fmoc-phenylalanine-valine (Fmoc-FV) has been used as a new dipeptide hydrogel scaffold for 3D culture of various cells . This is due to the aromaticity of the Fmoc group, which improves the association of peptide building blocks .
  • Methods of Application : Peptide hydrogel scaffolds were prepared by the pH-titration method in various concentrations and temperatures, and characterized by spectroscopic methods, including circular dichroism, attenuated total reflection FT-IR and fluorimetry . The Fmoc-FV hydrogels were then applied in 3D-culture of WJ-MSCs (mesenchymal stem cells), HUVECs (normal endothelial cells), and MDA-MB231 (tumor cell line) by live-dead fluorescence microscopy and Alamar blue viability assay experiments .
  • Results or Outcomes : The results confirmed that the β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups and entangled nanofibrous morphologies as revealed by FE-SEM . Fmoc-FV self-assembly in physiologic conditions resulted in a thermo-sensitive and shear-thinning hydrogel . Notably, the Fmoc-FV hydrogel exhibited cell type-dependent biological activity, so higher cell proliferation was attained in HUVEC or MDA-MB231 cells than WJ-MSCs .

Application in Drug Delivery Systems

  • Summary of the Application : Fmoc-protected phenylalanine derivatives have been used in the development of drug delivery systems . The aromaticity of the Fmoc group improves the association of peptide building blocks, which is crucial for the formation of self-assembled nanostructures .
  • Methods of Application : The Fmoc-protected peptides are typically synthesized and then self-assembled into nanostructures. These nanostructures can encapsulate drugs and deliver them to specific locations in the body .
  • Results or Outcomes : The self-assembled nanostructures have shown promise in delivering drugs to targeted locations in the body, improving the efficacy of the drugs and reducing side effects .

Application in Fabrication of Nanostructures

  • Summary of the Application : Fmoc-protected phenylalanine derivatives have been used in the fabrication of various nanostructures . These nanostructures have potential applications in 3D-cell culture, regenerative medicine, immune boosting, sensing, and drug delivery .
  • Methods of Application : The fabrication of nanostructures involves the self-assembly of Fmoc-protected peptides. This self-assembly is activated by non-covalent interactions such as π–π stacking, electrostatic interactions, hydrogen bonds, and hydrophobic interactions with basic building blocks .
  • Results or Outcomes : The resulting nanostructures have shown potential in various applications, including 3D-cell culture, regenerative medicine, immune boosting, sensing, and drug delivery .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may cause respiratory irritation .

Future Directions

Fmoc-D-3-Trifluoromethylphenylalanine is mainly used for solid phase synthesis of protein and peptide synthesis . The global Fmoc-D-3-Trifluoromethylphenylalanine market size was ** billion USD in 2022, and will expand at a CAGR of **% from 2023 to 2027 .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO4/c26-25(27,28)16-7-5-6-15(12-16)13-22(23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMRBDCOLBEYRZ-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401148570
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(trifluoromethyl)-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-3-Trifluoromethylphenylalanine

CAS RN

205526-28-9
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(trifluoromethyl)-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205526-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(trifluoromethyl)-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-3-Trifluoromethylphenylalanine
Reactant of Route 2
Reactant of Route 2
Fmoc-D-3-Trifluoromethylphenylalanine
Reactant of Route 3
Reactant of Route 3
Fmoc-D-3-Trifluoromethylphenylalanine
Reactant of Route 4
Reactant of Route 4
Fmoc-D-3-Trifluoromethylphenylalanine
Reactant of Route 5
Reactant of Route 5
Fmoc-D-3-Trifluoromethylphenylalanine
Reactant of Route 6
Reactant of Route 6
Fmoc-D-3-Trifluoromethylphenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.